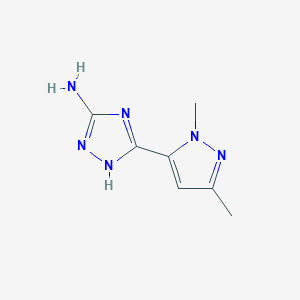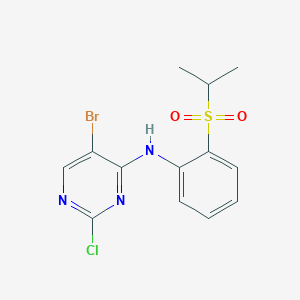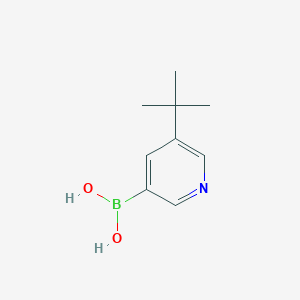
(5-Bromo-1-naphthyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-1-naphthyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom attached to the naphthalene ring and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-naphthyl)trimethylsilane typically involves the bromination of 1-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to (1-naphthyl)trimethylsilane using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution: Formation of substituted naphthyltrimethylsilanes.
Reduction: Formation of (1-naphthyl)trimethylsilane.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
(5-Bromo-1-naphthyl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-Bromo-1-naphthyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects. The compound’s reactivity is influenced by the electronic properties of the naphthalene ring and the steric effects of the trimethylsilyl group.
Comparaison Avec Des Composés Similaires
- (5-Bromo-2-naphthyl)trimethylsilane
- (5-Bromo-1,3-phenylene)bis(trimethylsilane)
- (5-Bromo-1,4-phenylene)bis(trimethylsilane)
Comparison: (5-Bromo-1-naphthyl)trimethylsilane is unique due to the specific positioning of the bromine atom on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of regioselectivity and the ability to form specific substitution patterns.
Propriétés
Formule moléculaire |
C13H15BrSi |
|---|---|
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
(5-bromonaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-5-6-10-11(13)7-4-8-12(10)14/h4-9H,1-3H3 |
Clé InChI |
OTNVNKVUTSCTAW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)

![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)






![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
